molecular formula C15H13FO2 B7963898 Methyl 4-(3-fluorophenyl)-3-methylbenzoate

Methyl 4-(3-fluorophenyl)-3-methylbenzoate

Cat. No.: B7963898
M. Wt: 244.26 g/mol
InChI Key: UYKBMRZLWCXVNE-UHFFFAOYSA-N
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Description

Methyl 4-(3-fluorophenyl)-3-methylbenzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a fluorophenyl and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluorophenyl)-3-methylbenzoate typically involves the esterification of 4-(3-fluorophenyl)-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-fluorophenyl)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-(3-fluorophenyl)-3-methylbenzoic acid.

    Reduction: 4-(3-fluorophenyl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3-fluorophenyl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3-fluorophenyl)-3-methylbenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological receptors or enzymes. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-fluorophenyl)-3-methylbenzoate
  • Methyl 4-(3-chlorophenyl)-3-methylbenzoate
  • Methyl 4-(3-bromophenyl)-3-methylbenzoate

Uniqueness

Methyl 4-(3-fluorophenyl)-3-methylbenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the compound’s properties in ways that other halogens (such as chlorine or bromine) cannot.

Properties

IUPAC Name

methyl 4-(3-fluorophenyl)-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-8-12(15(17)18-2)6-7-14(10)11-4-3-5-13(16)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKBMRZLWCXVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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